2-chloro-N'-(4-fluorobenzoyl)benzohydrazide
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Overview
Description
2-chloro-N’-(4-fluorobenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide core substituted with a 2-chloro and a 4-fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(4-fluorobenzoyl)benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-(4-fluorobenzoyl)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized to form corresponding azides or reduced to form amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Reactions: Products include substituted benzohydrazides.
Oxidation Reactions: Products include azides or nitroso compounds.
Reduction Reactions: Products include amines or hydrazines.
Scientific Research Applications
2-chloro-N’-(4-fluorobenzoyl)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections or cancer.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N’-(4-fluorobenzoyl)benzohydrazide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved can vary, but common targets include bacterial enzymes or cancer cell pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N’-(2-fluorobenzoyl)benzohydrazide
- 4-chloro-N’-(4-fluorobenzoyl)benzohydrazide
- 2-chloro-N’-(4-chlorobenzoyl)benzohydrazide
Uniqueness
2-chloro-N’-(4-fluorobenzoyl)benzohydrazide is unique due to the specific positioning of the chloro and fluoro groups, which can influence its reactivity and interaction with biological targets. This unique structure can result in different pharmacological or material properties compared to its analogs.
Properties
Molecular Formula |
C14H10ClFN2O2 |
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Molecular Weight |
292.69 g/mol |
IUPAC Name |
2-chloro-N'-(4-fluorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10ClFN2O2/c15-12-4-2-1-3-11(12)14(20)18-17-13(19)9-5-7-10(16)8-6-9/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
VWKVHGPMKBAFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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